(S)-2-Amino-N-ethyl-N-(3-fluorobenzyl)-3-methylbutanamide
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Overview
Description
(S)-2-Amino-N-ethyl-N-(3-fluorobenzyl)-3-methylbutanamide is a chemical compound with a specific stereochemistry, indicated by the (S) configuration This compound is characterized by the presence of an amino group, an ethyl group, a 3-fluorobenzyl group, and a 3-methylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-ethyl-N-(3-fluorobenzyl)-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the use of (S)-3-methylbutanoic acid as the starting material. The acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-ethyl-3-fluorobenzylamine in the presence of a base such as triethylamine to form the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-ethyl-N-(3-fluorobenzyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-ethyl-N-(3-fluorobenzyl)-3-methylbutanamide oxides.
Reduction: Formation of N-ethyl-N-(3-fluorobenzyl)-3-methylbutylamine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-ethyl-N-(3-fluorobenzyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-ethyl-N-(3-fluorobenzyl)-3-methylbutanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, affecting their activity and downstream pathways. The presence of the fluorobenzyl group can enhance its binding affinity to target proteins, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Safinamide: A compound with a similar structure, used as a treatment for Parkinson’s disease.
Fluorobenzyl derivatives: Compounds with fluorobenzyl groups that exhibit similar chemical properties.
Uniqueness
(S)-2-Amino-N-ethyl-N-(3-fluorobenzyl)-3-methylbutanamide is unique due to its specific stereochemistry and combination of functional groups
Properties
Molecular Formula |
C14H21FN2O |
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Molecular Weight |
252.33 g/mol |
IUPAC Name |
2-amino-N-ethyl-N-[(3-fluorophenyl)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C14H21FN2O/c1-4-17(14(18)13(16)10(2)3)9-11-6-5-7-12(15)8-11/h5-8,10,13H,4,9,16H2,1-3H3 |
InChI Key |
QKQDBBUNFJYNIC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)F)C(=O)C(C(C)C)N |
Origin of Product |
United States |
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